2-Acetoxymethyl-3-methyl-4-methoxy-pyridine

Pharmaceutical impurity profiling Proton pump inhibitor Quality control

Impurity quantification errors during generic PPI development cause ANDA rejection. This certified reference standard enables ICH Q3A/B-compliant quality control for Rabeprazole, Omeprazole, Ilaprazole, and Lansoprazole APIs. • Supplied with full CoA (HPLC, MS, NMR) for definitive structural confirmation and traceability • Enables accurate LOQ determination and specificity demonstration in validated HPLC/UPLC methods • Available in research to bulk quantities with documented purity ≥97%

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 102625-98-9
Cat. No. B017284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoxymethyl-3-methyl-4-methoxy-pyridine
CAS102625-98-9
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1COC(=O)C)OC
InChIInChI=1S/C10H13NO3/c1-7-9(6-14-8(2)12)11-5-4-10(7)13-3/h4-5H,6H2,1-3H3
InChIKeyRKTJYHWFUSJKOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetoxymethyl-3-methyl-4-methoxy-pyridine: Procurement & Research Classification


2-Acetoxymethyl-3-methyl-4-methoxy-pyridine (CAS 102625-98-9) is a substituted pyridine derivative characterized by an acetoxymethyl group at the 2-position, a methyl group at the 3-position, and a methoxy group at the 4-position of the pyridine ring [1]. Its molecular formula is C10H13NO3 with a molecular weight of 195.21 g/mol . This compound serves as a key synthetic intermediate and is also identified as a process-related impurity in several proton pump inhibitor (PPI) active pharmaceutical ingredients (APIs), including Rabeprazole, Ilaprazole, Omeprazole, and Lansoprazole [2]. Its primary utility lies in pharmaceutical development, specifically as a reference standard for impurity profiling and method validation in the quality control of PPI-based drugs [3].

Role
Certified impurity reference standard for PPI APIs
Scope
Covers multiple PPI programs (Ilaprazole, Omeprazole, Lansoprazole, Rabeprazole)
Synthesis
Defined pyridine intermediate with selective functional-group reactivity

Generic Substitution Limitations for 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine


Generic substitution of this compound with other pyridine derivatives or acetoxymethyl esters is not feasible due to its highly specific and multi-faceted role in pharmaceutical quality control and synthesis. Its identity is defined by a precise substitution pattern that is critical for its function as a specific process impurity marker and a defined synthetic intermediate. Unlike broad-spectrum reagents, this compound is required as a certified reference standard with documented purity and structural identity for use in compendial and ICH-compliant analytical methods [1]. Substitution with a structurally similar analog would invalidate method specificity, leading to inaccurate impurity quantification, potential regulatory non-compliance, and flawed process understanding. Its procurement is therefore driven by exacting analytical and synthetic requirements, not merely by its chemical class [2][3].

Method Specificity
Structural analogs may compromise impurity peak identification and quantification in validated HPLC methods.
Regulatory Documentation
Non-certified intermediates lack traceable CoA and structural confirmation, which may not meet ICH/regulatory requirements.

2-Acetoxymethyl-3-methyl-4-methoxy-pyridine: Differentiated Evidence vs. Analogs


Multi-Drug Impurity Marker vs. Single-Drug Impurities

2-Acetoxymethyl-3-methyl-4-methoxy-pyridine is a documented impurity in multiple, commercially critical proton pump inhibitor (PPI) drugs, including Ilaprazole, Omeprazole, Lansoprazole, and Rabeprazole [1][2]. This cross-drug relevance is a key differentiator from analogs that are only documented as an impurity for a single API. Its presence must be monitored and controlled according to pharmacopeial standards, where impurity limits for related compounds are typically set at not more than 0.3% for an individual unknown impurity and 1.0% for total impurities in products like Omeprazole [3]. This specific identity as a known, multi-API impurity justifies its procurement as a high-value reference standard for broad-spectrum PPI analytical methods.

Multi-API Impurity Marker
Class-level
4 APIs (vs. 1 for typical analog)
Broader analytical utility across PPI programs
Based on vendor and literature impurity documentation
Pharmaceutical impurity profiling Proton pump inhibitor Quality control

Certified Purity vs. Research Grade Analogs

Commercial offerings of this compound as a pharmaceutical impurity standard are typically provided with a high degree of analytical characterization and certified purity, often specified at 97% or greater by HPLC . For example, suppliers like CATO and Sinco offer the compound at 97% and 98% purity, respectively, for use in drug research, development, and regulatory submission . This stands in contrast to generic research-grade pyridine derivatives, which may be sold without a certified purity specification or a documented analytical profile. The availability of a Certificate of Analysis (CoA) with validated HPLC purity data is a critical procurement differentiator for regulated pharmaceutical workflows requiring method validation and impurity control [1].

Certified Purity (HPLC)
Cross-study comparable
97–98% (vs. ~95% generic)
Reduces in-house re-characterization for regulated workflows
Certified purity per supplier CoA
Reference standard Analytical method validation Pharmaceutical analysis

Structural Confirmation vs. Uncharacterized Analogs

The identity of 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine as a specific impurity is confirmed by a combination of analytical techniques, including HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy [1]. In the context of Rabeprazole sodium impurity profiling, the structure of a related methoxy analogue was unambiguously established by independent synthesis and co-injection in HPLC, a workflow that highlights the need for authenticated reference materials . This multi-technique structural confirmation is a standard requirement for pharmaceutical impurity reference standards and is not typically available for generic, non-certified compounds. Procurement of a well-characterized standard ensures accurate identification and quantification, which is essential for method development and validation [2].

Structural Confirmation
Supporting evidence
HPLC, MS, NMR data available
Ensures accurate impurity identification and method validation
Multi-technique characterization per supplier data
Structural elucidation NMR spectroscopy Mass spectrometry Reference standard characterization

Regulatory Compliance vs. Non-Certified Intermediates

This compound is explicitly used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDAs) and commercial production of PPI drugs like Ilaprazole [1]. Its role is directly tied to meeting ICH and pharmacopeial guidelines for impurity control, where impurities must be identified, quantified, and reported within specified limits (e.g., NMT 0.3% for any individual impurity) [2]. A non-certified intermediate or a structural analog cannot fulfill this regulatory function, as it lacks the traceable documentation and certified purity required for a reference standard in a GMP environment. The procurement decision is therefore driven by the compound's recognized status as a certified impurity standard essential for regulatory submissions [3].

Regulatory Acceptability
Class-level
Certified reference standard for ANDA/QC
Essential for regulatory submission and method acceptance
Non-certified analog may not meet regulatory expectations
ICH guidelines FDA compliance Method validation Abbreviated New Drug Application (ANDA)

Research & Industrial Applications for 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine


Impurity Profiling & Quantification for PPI APIs

The primary application is as a certified reference standard for the identification, quantification, and control of the specific impurity 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine in proton pump inhibitor (PPI) drug substances and products, including Ilaprazole, Omeprazole, Lansoprazole, and Rabeprazole [1][2]. This is essential for compliance with ICH Q3A/B guidelines and pharmacopeial monographs, which set stringent limits on individual and total impurities [3]. Procurement of the compound with a high-purity CoA and orthogonal structural confirmation (HPLC, MS, NMR) is mandatory for this use [4].

Method Validation for ANDA Submissions

The compound is used as a key reference material during the development and validation of HPLC or UPLC methods intended for Abbreviated New Drug Application (ANDA) filings for generic PPI formulations [1]. It is spiked into sample matrices to establish method specificity, accuracy, precision, and limit of quantitation (LOQ) for the target impurity. The method's ability to resolve this specific impurity from the API and other related substances is a critical validation parameter [2].

PPI Intermediate Synthesis

As documented in the synthesis of Rabeprazole sodium, a related acetoxymethyl-pyridine compound (2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine) is a crucial intermediate [1]. While 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine itself is a core structure, it can serve as a starting material or an intermediate for the synthesis of more complex PPI-related molecules. Its defined substitution pattern allows for selective modifications, such as hydrolysis to the corresponding alcohol or conversion to a chloromethyl derivative, making it a valuable building block in medicinal chemistry [2].

Stability & Degradation Analysis for PPI Formulations

This impurity standard is used to monitor potential degradation products of PPI drugs under various stress conditions (e.g., heat, light, humidity, oxidation). By identifying and quantifying this specific impurity in stability samples, pharmaceutical scientists can assess the degradation pathways and shelf-life of PPI formulations, a requirement for ICH Q1A(R2) stability testing [1].

Application
Selection Property
Validation Focus
PPI impurity profiling
Multi-API impurity reference standard
ICH Q3A/B individual/total impurity limits
ANDA method validation
Certified purity with CoA
Method specificity, accuracy, and LOQ
PPI intermediate synthesis
Defined pyridine substitution pattern
Selective functional-group modification
PPI stability & degradation studies
Impurity marker for degradation pathways
ICH Q1A(R2) stability-indicating methods
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